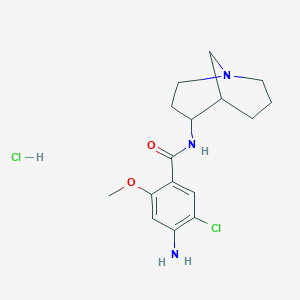
レンザプライド塩酸塩
概要
説明
Renzapride hydrochloride is a complex organic compound that belongs to the class of bicyclic amines. This compound is notable for its unique structure, which includes a bicyclo[3.3.1]nonane core, making it a subject of interest in various fields of scientific research.
科学的研究の応用
Renzapride hydrochloride has a wide range of applications in scientific research:
作用機序
Target of Action
Renzapride hydrochloride primarily targets the serotonin receptors, specifically the 5-HT4 and 5-HT3 receptors . It acts as a full agonist on the 5-HT4 receptor and a partial antagonist on the 5-HT3 receptor . It also has some affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptors .
Mode of Action
Renzapride hydrochloride’s mode of action is based on its interaction with these serotonin receptors. As a full 5-HT4 receptor agonist , it stimulates the receptor, enhancing its activity . On the other hand, as a partial 5-HT3 receptor antagonist , it binds to the receptor and partially blocks its activity .
Biochemical Pathways
Its action on the serotonin receptors suggests that it influences theserotonergic pathways in the gastrointestinal tract .
Result of Action
Renzapride hydrochloride’s action on the serotonin receptors leads to several molecular and cellular effects. It has been shown to enhance stomach emptying in normal subjects, with doses of 2 and 5 mg decreasing the volume of gastric contents aspirated 80 min after a test meal by 21 and 37% respectively . It also reduces the oro-caecal transit time in a dose-related manner .
Action Environment
生化学分析
Biochemical Properties
Renzapride hydrochloride plays a significant role in biochemical reactions by interacting with various serotonin receptors. It acts as a full agonist at the 5-HT4 receptor and a partial antagonist at the 5-HT3 receptor. Additionally, it functions as an antagonist at the 5-HT2B receptor and has some affinity for the 5-HT2A and 5-HT2C receptors . These interactions influence gastrointestinal motility and have antiemetic effects, making renzapride hydrochloride a valuable compound in treating conditions like irritable bowel syndrome (IBS) and other gastrointestinal disorders.
Cellular Effects
Renzapride hydrochloride affects various types of cells and cellular processes. It enhances gastrointestinal motility by stimulating the 5-HT4 receptors on enteric neurons, leading to increased acetylcholine release and subsequent smooth muscle contraction . This compound also modulates cell signaling pathways, gene expression, and cellular metabolism through its interactions with serotonin receptors. By acting on these receptors, renzapride hydrochloride can influence the release of neurotransmitters and other signaling molecules, thereby affecting cellular functions and processes.
Molecular Mechanism
The molecular mechanism of renzapride hydrochloride involves its binding interactions with serotonin receptors. As a full agonist at the 5-HT4 receptor, it stimulates the receptor, leading to increased intracellular cAMP levels and activation of downstream signaling pathways . As a partial antagonist at the 5-HT3 receptor, renzapride hydrochloride inhibits the receptor’s activity, reducing the release of neurotransmitters like serotonin and dopamine . These interactions result in enhanced gastrointestinal motility and antiemetic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of renzapride hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that renzapride hydrochloride remains stable under controlled conditions, maintaining its efficacy over extended periods
Dosage Effects in Animal Models
The effects of renzapride hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively enhances gastrointestinal motility and exhibits antiemetic properties without significant adverse effects . At higher doses, renzapride hydrochloride may cause toxic or adverse effects, including gastrointestinal disturbances and potential cardiotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for clinical use.
Metabolic Pathways
Renzapride hydrochloride is involved in various metabolic pathways, primarily through its interactions with serotonin receptors. The compound’s metabolism involves enzymatic processes that convert it into active and inactive metabolites These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile
Transport and Distribution
The transport and distribution of renzapride hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy . Understanding the transport mechanisms and distribution patterns of renzapride hydrochloride is essential for optimizing its clinical use and minimizing potential side effects.
Subcellular Localization
Renzapride hydrochloride’s subcellular localization plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells These localization patterns influence the compound’s interactions with cellular components and its overall therapeutic effects
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Renzapride hydrochloride typically involves multiple steps. One common method includes the Ritter reaction, where a carbenium ion reacts with a nitrile group, followed by quenching with water to form an amide product . The reaction conditions often involve the use of concentrated sulfuric acid and β-pinene as starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Renzapride hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
類似化合物との比較
Similar Compounds
3-azabicyclo[3.3.1]nonan-9-one derivatives: These compounds share a similar bicyclic core and exhibit comparable biological activities.
Bicyclo[4.3.0]nonene nucleoside analogues: These analogues have a different core structure but are used in similar applications, such as antiviral research.
Uniqueness
What sets Renzapride hydrochloride apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chloro and methoxy groups enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various research fields.
特性
CAS番号 |
109872-41-5 |
|---|---|
分子式 |
C16H23Cl2N3O2 |
分子量 |
360.3 g/mol |
IUPAC名 |
4-amino-N-[(4R,5S)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C16H22ClN3O2.ClH/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20;/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21);1H/t10-,14+;/m0./s1 |
InChIキー |
WYONTPMGUQWRKN-IMVWOWLCSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N.Cl |
異性体SMILES |
COC1=CC(=C(C=C1C(=O)N[C@@H]2CCN3CCC[C@H]2C3)Cl)N.Cl |
正規SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
4-amino-5-chloro-2-methoxy-N-(1-azabicyclo-(3.3.1)-non-4-yl)benzamide BRL 24924 BRL-24924 renzapride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




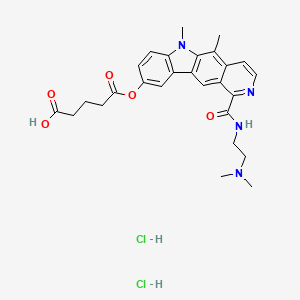
![Methyl 6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1680436.png)
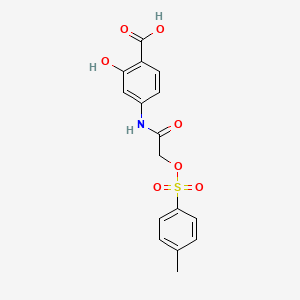
![methyl (4S)-6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1680438.png)

![N-[4-[(3aR,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-4-phenylbenzamide](/img/structure/B1680441.png)
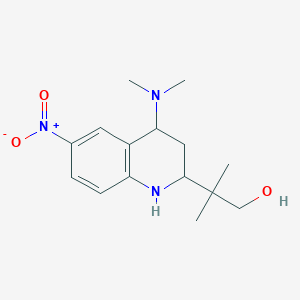
![tert-butyl 2-[[(3S)-2-[(2S)-2-[3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoylamino]-3-phenylpropanoyl]-1,2-oxazolidine-3-carbonyl]amino]acetate](/img/structure/B1680447.png)
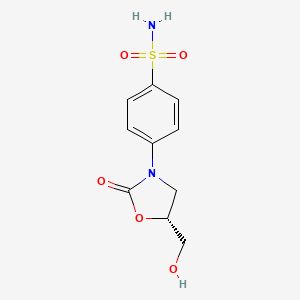
![3-Bromo-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1680452.png)
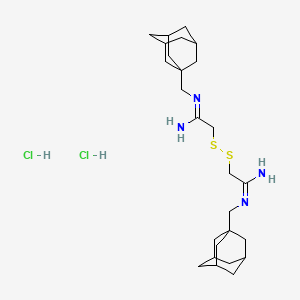
![7-chloro-10-hydroxy-1-(4-methylpiperazin-1-yl)imino-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one](/img/structure/B1680455.png)
